N-benzyl-2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-benzyl-2-[5-[(4-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O4/c23-18-8-6-17(7-9-18)15-29-21-12-25(19(14-26)10-20(21)27)13-22(28)24-11-16-4-2-1-3-5-16/h1-10,12,26H,11,13-15H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWNBFUJOGVARSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C=C(C(=O)C=C2CO)OCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide, with CAS number 941974-29-4, is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its molecular characteristics, mechanisms of action, and relevant case studies.
Structure and Composition
The molecular formula of this compound is , with a molecular weight of approximately 396.4 g/mol. The compound features a pyridine ring, a hydroxymethyl group, and a benzyl moiety, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H21FN2O4 |
| Molecular Weight | 396.4 g/mol |
| CAS Number | 941974-29-4 |
Research indicates that this compound may exhibit various biological activities, primarily through its interaction with specific enzymes and receptors. One notable mechanism involves inhibition of aldosterone synthase (CYP11B2), which is critical in regulating blood pressure and electrolyte balance. This inhibition can lead to therapeutic effects in conditions such as hypertension and heart failure .
Case Studies and Research Findings
- Aldosterone Synthase Inhibition :
- Anticancer Properties :
- Neuroprotective Effects :
Summary of Biological Activities
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical properties:
- Molecular Formula : C23H25FN2O3
- Molecular Weight : 440.46 g/mol
- CAS Number : 941885-53-6
The structure includes a pyridine ring, which is known for its biological activity, particularly in drug development.
Anticancer Activity
One notable application of N-benzyl-2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide is its potential as an anticancer agent. Research has indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For example, derivatives of pyridine have been shown to inhibit tumor growth by interfering with cellular signaling pathways critical for cancer progression .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Studies have shown that similar pyridine derivatives possess antibacterial and antifungal properties, making them candidates for developing new antibiotics . The incorporation of fluorobenzyl groups can enhance the lipophilicity and bioavailability of these compounds, potentially leading to improved efficacy against resistant strains.
Study on Antileishmanial Activity
In a study exploring the antileishmanial properties of amidoxime derivatives, researchers synthesized compounds structurally related to this compound. The results indicated promising activity against Leishmania species, suggesting that modifications to the pyridine structure could yield effective treatments for leishmaniasis .
Structure-Kinetic Relationship Studies
Another relevant study focused on structure-kinetic relationships for inhibitors targeting specific enzymes involved in disease processes. Compounds similar to this compound were evaluated for their inhibitory effects on LpxC, an enzyme crucial for bacterial survival. The findings highlighted how structural variations influenced the kinetic parameters, providing insights into optimizing drug design .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
Key Observations :
- The target compound’s 4-oxopyridin core distinguishes it from spirocyclic (B10, Compound 24) or fused heterocyclic systems (). This core may confer distinct electronic properties, influencing solubility and target engagement.
- The 4-fluorobenzyl group is a recurring motif across compounds (B10, Compound 24, ), likely enhancing lipophilicity and resistance to oxidative metabolism .
Insights :
- The hydroxymethyl group in the target compound likely improves solubility compared to B10 and Compound 24, which have bulky or hydrophobic substituents.
- Fluorine atoms in all compounds enhance membrane permeability and binding to hydrophobic pockets in biological targets .
Q & A
Q. What are the key synthetic routes for N-benzyl-2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide, and how are intermediates purified?
The synthesis typically involves multi-step organic reactions, including:
- Core formation : Cyclization of pyridinone or pyrimidine precursors under acidic/basic conditions .
- Functionalization : Introduction of the 4-fluorobenzyloxy group via nucleophilic substitution or Mitsunobu reactions .
- Acetamide coupling : Reaction of intermediates with benzylamine derivatives using coupling agents like EDC/HOBt .
Q. Purification :
- Chromatography : Column chromatography (silica gel, eluents: ethyl acetate/hexane) for intermediate isolation .
- Recrystallization : Methanol or acetonitrile for final compound crystallization .
- Monitoring : TLC (Rf analysis) and HPLC (C18 column, acetonitrile/water gradient) .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what structural features do they confirm?
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirms substituent integration (e.g., fluorobenzyl protons at δ 7.2–7.4 ppm, pyridinone carbonyl at ~170 ppm) .
- 2D NMR (COSY, HSQC) : Validates connectivity of the hydroxymethyl group and acetamide linkage .
- Mass Spectrometry (HRMS) : Verifies molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
- IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and hydroxyl groups (~3200–3400 cm⁻¹) .
Advanced Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?
- Substituent modification :
- Replace the 4-fluorobenzyl group with other halogenated or electron-withdrawing groups to enhance target binding .
- Modify the hydroxymethyl group to ester or ether derivatives to improve membrane permeability .
- Assay design :
- In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme inhibition : Measure IC50 against kinases or proteases via fluorescence polarization .
- Data analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent changes with binding affinity .
Q. What strategies mitigate conflicting data in solubility and bioavailability studies of this compound?
- Solubility enhancement :
- Use co-solvents (e.g., DMSO:PBS mixtures) or formulate as nanoparticles .
- Synthesize prodrugs (e.g., ester derivatives) for improved aqueous stability .
- Bioavailability optimization :
Q. How to address discrepancies in biological activity data across different assay models?
- Assay standardization :
- Validate cell lines via STR profiling and use internal controls (e.g., staurosporine for cytotoxicity) .
- Replicate studies in orthogonal assays (e.g., ATP-based luminescence vs. resazurin reduction) .
- Data reconciliation :
- Analyze confounding factors (e.g., serum protein binding in cell media) .
- Use statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers .
Q. What methodologies are recommended for analyzing metabolic stability and degradation pathways?
- In vitro metabolism :
- Incubate with liver microsomes (human/rat) and monitor via LC-MS/MS for metabolite identification .
- Degradation studies :
- Forced degradation under acidic (HCl), basic (NaOH), and oxidative (H2O2) conditions .
- Track degradation products using high-resolution mass spectrometry .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?
- ADMET prediction :
- Use SwissADME or ADMETLab to forecast logP, CYP450 inhibition, and blood-brain barrier penetration .
- Molecular dynamics (MD) simulations :
- Simulate ligand-receptor interactions (e.g., GROMACS) to refine binding poses .
- QSAR models :
- Train models on datasets of analogs to predict toxicity and efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
